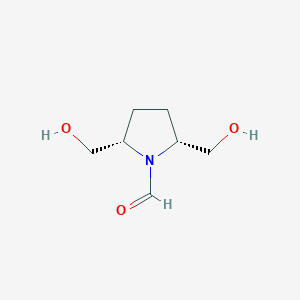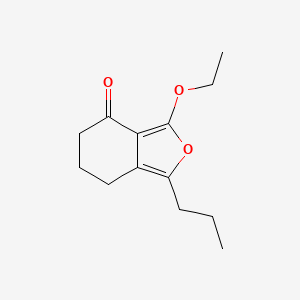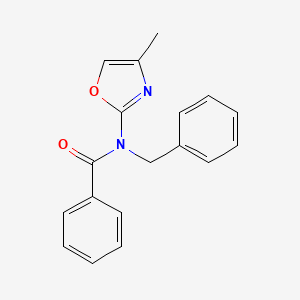
N-Benzyl-N-(4-methyl-1,3-oxazol-2-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Benzyl-N-(4-methyloxazol-2-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides It is characterized by the presence of a benzyl group, a 4-methyloxazol-2-yl group, and a benzamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-N-(4-methyloxazol-2-yl)benzamide typically involves the condensation of benzylamine with 4-methyloxazole-2-carboxylic acid, followed by the formation of the amide bond with benzoyl chloride. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid byproduct and facilitate the formation of the amide bond. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature.
Industrial Production Methods
On an industrial scale, the production of N-Benzyl-N-(4-methyloxazol-2-yl)benzamide may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to a more consistent and scalable production process. Additionally, the purification of the final product is typically achieved through recrystallization or chromatographic methods.
化学反応の分析
Types of Reactions
N-Benzyl-N-(4-methyloxazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amide derivatives.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Oxazole derivatives with oxidized functional groups.
Reduction: Reduced amide derivatives with primary or secondary amine groups.
Substitution: Benzyl-substituted derivatives with various functional groups.
科学的研究の応用
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Industry: The compound can be used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals.
作用機序
The mechanism of action of N-Benzyl-N-(4-methyloxazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. For example, its role as an amyloid-beta aggregation inhibitor is attributed to its ability to bind to amyloid-beta peptides and prevent their aggregation into neurotoxic forms . This interaction is facilitated by the compound’s structural features, which allow it to fit into the binding sites of amyloid-beta peptides and disrupt their aggregation process.
類似化合物との比較
Similar Compounds
N-Benzylbenzamide: Similar structure but lacks the 4-methyloxazol-2-yl group.
N-Phenethylbenzamide: Contains a phenethyl group instead of a benzyl group.
N-Benzyloxybenzamide: Features a benzyloxy group instead of a benzyl group.
Uniqueness
N-Benzyl-N-(4-methyloxazol-2-yl)benzamide is unique due to the presence of the 4-methyloxazol-2-yl group, which imparts distinct chemical properties and potential biological activities. This structural feature differentiates it from other benzamide derivatives and contributes to its specific interactions with molecular targets, such as amyloid-beta peptides .
特性
CAS番号 |
57068-52-7 |
|---|---|
分子式 |
C18H16N2O2 |
分子量 |
292.3 g/mol |
IUPAC名 |
N-benzyl-N-(4-methyl-1,3-oxazol-2-yl)benzamide |
InChI |
InChI=1S/C18H16N2O2/c1-14-13-22-18(19-14)20(12-15-8-4-2-5-9-15)17(21)16-10-6-3-7-11-16/h2-11,13H,12H2,1H3 |
InChIキー |
IKZVUXRFRKFFNR-UHFFFAOYSA-N |
正規SMILES |
CC1=COC(=N1)N(CC2=CC=CC=C2)C(=O)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


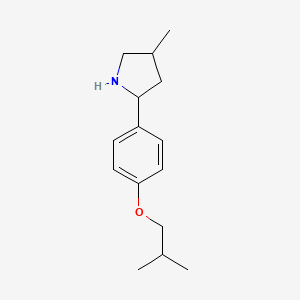
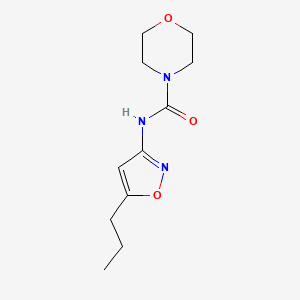
![Ethanethioic acid, S-[2-oxo-2-(1H-pyrrol-2-yl)ethyl] ester](/img/structure/B12882609.png)
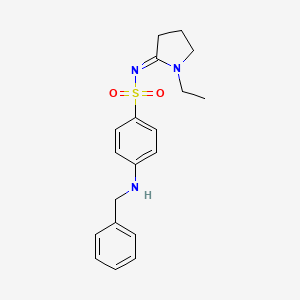
![[(9-Methyl-7-oxo-7H-pyrano[3,2-e][1,3]benzoxazol-2-yl)sulfanyl]acetic acid](/img/structure/B12882619.png)
![2-(Bromomethyl)-6-(methylthio)benzo[d]oxazole](/img/structure/B12882622.png)
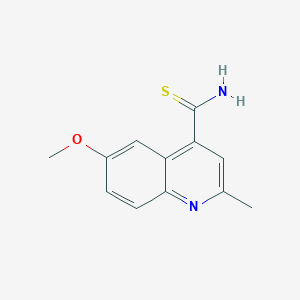
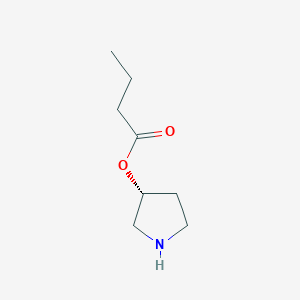
![1-[5-(Diethylamino)-2,4-dimethyl-4,5-dihydrofuran-3-yl]ethan-1-one](/img/structure/B12882630.png)
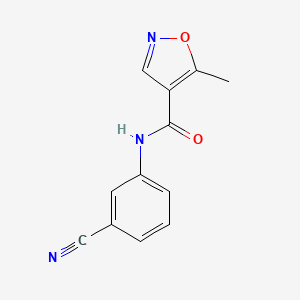

![(3AR,6AR)-Tert-butyl 5-oxohexahydropyrrolo[3,2-B]pyrrole-1(2H)-carboxylate](/img/structure/B12882661.png)
